Product packaging for Berberine Hydrochloride-d6(Cat. No.:)

Berberine Hydrochloride-d6

Cat. No.: B1159831
M. Wt: 377.85
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Berberine Hydrochloride-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₂D₆ClNO₄ and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₁₂D₆ClNO₄

Molecular Weight

377.85

Synonyms

5,6-Dihydro-9,10-dimethoxybenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium Chloride-d6;  Berberine Chloride-d6;  7,8,13,13a-Tetradehydro-9,10-dimethoxy-2,3-(methylenedioxy)berbinium Chloride-d6;  NSC 646666-d6; 

Origin of Product

United States

The Significance of Isotopic Labeling in Biomedical and Pharmacological Investigations

Isotopic labeling is a technique that involves the substitution of specific atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. studysmarter.co.ukcreative-proteomics.com This seemingly subtle change allows scientists to "tag" and trace molecules through complex biological and chemical processes without significantly altering their chemical properties. studysmarter.co.ukcreative-proteomics.com In biomedical and pharmacological research, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are extensively used. symeres.com These labeled compounds are instrumental in a wide array of studies, including:

Metabolic Research: Tracing the pathways of how a drug or a metabolite is processed in the body. simsonpharma.com

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. simsonpharma.com

Quantitative Analysis: Serving as internal standards for highly accurate and sensitive quantification of unlabeled compounds using techniques like mass spectrometry. symeres.com

Mechanism of Action Studies: Elucidating the intricate mechanisms by which a drug exerts its effects at a molecular level. symeres.com

The use of stable isotopes is particularly advantageous as they are non-radioactive, making them safe for a broader range of studies. nih.govresearchgate.net

The Rationale for Deuteration in Pharmacokinetic and Metabolic Studies

Deuteration, the specific incorporation of deuterium (B1214612) into a molecule, is a powerful strategy in drug discovery and development. nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the breaking of this bond is slowed down. symeres.com

In the context of pharmacokinetics, if the deuterated position is a site of metabolic breakdown by enzymes, this can result in:

Reduced Rate of Metabolism: The drug is broken down more slowly, which can lead to a longer half-life in the body. symeres.comnih.gov

Altered Metabolic Pathways: The body may metabolize the drug through alternative pathways, potentially reducing the formation of toxic metabolites. nih.govresearchgate.net

Improved Bioavailability: By slowing down first-pass metabolism in the gut and liver, a higher concentration of the active drug may reach systemic circulation.

These modifications can potentially translate into improved therapeutic profiles for certain drugs. nih.govresearchgate.net Furthermore, deuterated compounds are invaluable as internal standards in bioanalytical assays due to their similar chemical behavior to the parent drug but distinct mass, allowing for precise quantification. medchemexpress.com

An Overview of Berberine Hydrochloride D6 As a Research Tool

Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, has been investigated for a wide range of biological activities. nih.govplos.org However, its therapeutic potential is often limited by its poor oral bioavailability and rapid metabolism. researchgate.net

Berberine Hydrochloride-d6 is the deuterium-labeled counterpart of Berberine Hydrochloride. medchemexpress.com The "d6" designation indicates that six hydrogen atoms, typically in the methoxy (B1213986) groups, have been replaced by deuterium (B1214612) atoms. pharmaffiliates.comcymitquimica.com This specific labeling makes it an essential tool for researchers. Its primary application is as an internal standard for the quantification of berberine in biological samples (e.g., plasma, tissues) using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This allows for accurate determination of berberine's pharmacokinetic properties in preclinical and clinical studies.

By using this compound, researchers can gain a clearer understanding of berberine's absorption, distribution, metabolism, and excretion, which is crucial information for the development of new formulations or co-therapies aimed at enhancing its bioavailability and efficacy. researchgate.net

The Scope and Objectives of Academic Inquiry for Berberine Hydrochloride D6

Strategies for Deuterium Labeling of Berberine Derivatives

The introduction of deuterium into the berberine structure can be achieved through various synthetic strategies, targeting specific positions within the molecule.

Specific Deuteration at Methoxy (B1213986) Positions

One common strategy for creating Berberine-d6 involves the specific replacement of hydrogen atoms with deuterium atoms on the methoxy (-OCH3) groups of the berberine molecule. The structure of berberine includes methoxy groups at positions 9 and 10 of the D ring, which are primary targets for deuteration. nih.gov This can be accomplished by using deuterated reagents during the synthesis or modification of the berberine scaffold. For instance, the synthesis can be designed to incorporate deuterated methyl groups, leading to the formation of -OCD3 at the desired positions.

Another approach involves the demethylation of the methoxy groups to form hydroxyl groups, followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4).

Enzymatic and Chemical Deuteration Approaches

Enzymatic and chemical methods offer alternative routes for deuterium incorporation. Biotransformation using tissue cultures of plants that naturally produce berberine or related alkaloids can be a viable method. nih.govptbioch.edu.pl By feeding the cultures with a deuterated precursor, the deuterium label can be incorporated into the final alkaloid structure through the plant's biosynthetic pathways. nih.govptbioch.edu.plbiorxiv.orgresearchgate.net This approach can lead to specific labeling patterns depending on the precursor and the enzymatic machinery of the plant cells. researchgate.net

Chemical methods provide more direct control over the deuteration process. General chemical synthesis can be designed to build the berberine molecule from smaller, deuterated building blocks. For example, 2,3-Dimethoxybenzaldehyde, a precursor for berberine synthesis, could potentially be synthesized in a deuterated form to introduce the label at an early stage. medchemexpress.com

Spectroscopic Characterization for Isotopic Purity and Labeling Efficacy

Following synthesis, it is crucial to verify the successful incorporation of deuterium and to determine the isotopic purity of the this compound. Spectroscopic techniques are indispensable for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the location and extent of deuterium incorporation. figshare.complos.org In ¹H NMR spectroscopy, the disappearance or reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. figshare.complos.org For this compound, where the methoxy groups are targeted, the characteristic singlet peaks of the methoxy protons in the ¹H NMR spectrum would be significantly diminished or absent. amazonaws.commdpi.com

²H (Deuterium) NMR spectroscopy can also be employed to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment within the molecule. The integration of these signals can be used to quantify the level of deuteration.

TechniqueObservationPurpose
¹H NMRReduction or absence of methoxy proton signals.Confirms replacement of hydrogen with deuterium.
²H NMRPresence of deuterium signals at specific chemical shifts.Directly detects and quantifies deuterium incorporation.

Mass Spectrometry (MS) for Isotopic Abundance Determination

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the synthesized compound and to assess the isotopic abundance. researchgate.netmedcraveonline.com The mass spectrum of this compound will show a molecular ion peak that is shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled berberine, corresponding to the number of deuterium atoms incorporated. ptbioch.edu.pl

High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the unambiguous confirmation of the elemental composition and the number of deuterium atoms. medcraveonline.com The isotopic distribution pattern in the mass spectrum can be analyzed to determine the percentage of the d6-labeled species relative to any remaining unlabeled or partially labeled molecules, thus establishing the isotopic purity. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is often used for this analysis, as it combines the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govfrontiersin.org

TechniqueMeasurementPurpose
Mass Spectrometry (MS)Increased molecular ion (M+) peak (m/z).Confirms the incorporation of deuterium atoms.
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement and isotopic distribution.Determines isotopic purity and confirms elemental formula.

Chromatographic Purification and Assessment of Chemical Purity

After synthesis and initial characterization, this compound must be purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled berberine. Chromatographic techniques are essential for achieving high chemical purity.

High-performance liquid chromatography (HPLC) is a widely used method for the purification and analysis of berberine and its derivatives. medcraveonline.comsielc.com Reversed-phase HPLC, using a C18 column, is a common approach for separating berberine from related compounds. mdpi.com The purity of the collected fractions can be assessed by re-analyzing them using HPLC with a suitable detection method, such as UV-Vis spectroscopy, as berberine has a characteristic UV absorbance. nih.govsielc.com

Centrifugal Partition Chromatography (CPC) has also been shown to be an effective technique for the isolation and purification of berberine from complex mixtures. mdpi.com The final chemical purity of this compound is typically determined by HPLC analysis, where a single, sharp peak indicates a high degree of purity. plos.org

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC)Purification and purity assessment.Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength.
Centrifugal Partition Chromatography (CPC)Purification from complex mixtures.Solvent system, stationary and mobile phases.

Stability and Integrity of Deuterium Label in Research Environments

The utility of this compound, particularly as an internal standard in quantitative bioanalysis, is fundamentally dependent on the stability and integrity of its deuterium labels. The six deuterium atoms are strategically located on the two methoxy groups at the C9 and C10 positions of the isoquinoline (B145761) ring system. This placement is critical, as C-D bonds on alkyl groups, such as those in a methoxy ether, are generally robust and not prone to exchange with protons from solvents under typical experimental conditions.

The inherent stability of the berberine molecular structure itself provides a foundation for the integrity of the deuterated analog. Studies on unlabeled berberine chloride have demonstrated its chemical stability across a broad range of pH and temperature conditions. For instance, berberine chloride shows less than 5% degradation over a six-month period in various buffer solutions with pH values ranging from 1.2 to 9.0 at temperatures of 25°C and 40°C. nih.govresearchgate.net This resilience of the core scaffold suggests that the deuterated methoxy groups are unlikely to be compromised by the degradation of the molecule as a whole in common research environments.

The primary application of this compound is as an internal standard for the quantification of berberine in complex matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com Its successful and widespread use in these applications inherently validates the stability of the deuterium label. During LC-MS analysis, the internal standard must co-elute with the analyte and exhibit similar ionization and fragmentation behavior, with the key difference being its higher mass. Any significant loss of deuterium or exchange with hydrogen from the solvent (e.g., water, methanol) would lead to a shift in its mass-to-charge ratio, resulting in inaccurate quantification. The reliability of results from numerous studies employing Berberine-d6 attests to its isotopic integrity under these analytical conditions. nih.govwaters.com

While deuterium-labeled standards are generally considered the gold standard, potential issues such as back-exchange (D-to-H) can sometimes occur, particularly for deuterium atoms attached to heteroatoms or acidic carbons. lgcstandards.com However, the C-D bonds of the methoxy groups in Berberine-d6 are covalent, non-acidic, and sterically shielded within the molecule, making them highly resistant to such exchange.

Commercial suppliers of this compound provide data that underscores its long-term stability and isotopic purity. These specifications are crucial for researchers to ensure the accuracy and reproducibility of their experiments.

Table 1: Supplier Specifications for this compound

ParameterSpecificationSource
Long-Term Storage Stability≥ 4 years (at -20°C as a solid) caymanchem.comcaymanchem.com
Deuterium Incorporation≥99% deuterated forms (d1-d6) caymanchem.comcaymanchem.com
Isotopic Purity (d0 content)≤1% d0 caymanchem.com
Chemical Purity≥95% (HPLC)

Furthermore, stability assessments for bioanalytical method validation confirm the compound's integrity under typical sample handling and storage conditions. In one study, the deuterated internal standard for berberine (d6-BBR) was shown to be stable through multiple freeze-thaw cycles, at room temperature for several hours, and during long-term storage at -80°C, which are standard conditions for pharmacokinetic studies.

Principles of Stable Isotope-Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS) relies on the use of internal standards (IS) to ensure accuracy and precision. chromatographyonline.com An ideal internal standard should behave chemically and physically as similarly to the analyte as possible throughout the entire analytical process, including sample preparation, chromatography, and ionization. chromforum.org Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative LC-MS/MS assays. medchemexpress.comchromforum.org

The fundamental principle behind using a SIL-IS is that its physicochemical properties are nearly identical to the non-labeled analyte. chromforum.org The incorporation of stable isotopes, such as deuterium (²H or D), results in a compound with a higher mass but with the same chemical structure and reactivity. medchemexpress.com During sample processing, any loss of analyte due to extraction inefficiency or degradation is mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the analyte and the SIL-IS are separated based on their mass-to-charge ratio (m/z), but they co-elute chromatographically. chromforum.org This co-elution is critical because it means both the analyte and the IS experience the same ionization conditions and potential matrix effects at the same time. longdom.orgresearchgate.net By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification. chromatographyonline.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The development of a robust and reliable LC-MS/MS method for the quantification of berberine in biological samples involves several critical steps, where the use of this compound as an internal standard is paramount.

Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analytes

Effective chromatographic separation is essential to distinguish the analyte from other components in the sample matrix. For berberine and its deuterated internal standard, the goal is near co-elution to ensure they experience identical matrix conditions. chromforum.org However, a slight chromatographic shift, known as the "isotope effect," can sometimes be observed where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. chromforum.orgresearchgate.net This is due to the subtle differences in physicochemical properties imparted by the heavier isotope.

Chromatographic conditions are optimized to achieve sharp, symmetrical peaks and adequate retention times. Typical columns used for berberine analysis are C18 reversed-phase columns. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netmdpi.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of berberine from potential interferences and its metabolites. nih.govfrontiersin.org The flow rate and column temperature are also fine-tuned to enhance peak shape and resolution. nih.govfrontiersin.org

Mass Spectrometric Parameters for Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for quantification. The most common mode for quantitative analysis is Multiple Reaction Monitoring (MRM). frontiersin.orgresearchgate.net In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific as it relies on a unique precursor-to-product ion transition. scribd.com

For berberine and Berberine-d6, the mass spectrometer is operated in positive electrospray ionization (ESI) mode. researchgate.netfrontiersin.org The precursor ion for berberine is its molecular ion [M]⁺ at m/z 336.1. nih.govnih.gov Upon fragmentation, a characteristic product ion is formed at m/z 320.1 or 320.2. nih.govresearchgate.net Consequently, the MRM transition for berberine is typically m/z 336.1 → 320.1. nih.gov For the internal standard, Berberine-d6, the precursor ion is [M]⁺ at m/z 342.1 or 342.2, and a common product ion is at m/z 322.1 or 294.3. nih.govresearchgate.net The MRM transition for Berberine-d6 is therefore set to m/z 342.1 → 322.1 or 342.2 → 294.3. nih.govresearchgate.net The optimization of MS parameters such as capillary voltage, cone voltage, and collision energy is crucial to maximize the signal intensity for both the analyte and the internal standard. mdpi.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Berberine 336.1320.1 nih.gov
Berberine-d6 342.1322.1 nih.gov

Evaluation of Matrix Effects and Ion Suppression/Enhancement

Biological matrices such as plasma and tissue homogenates are complex and contain numerous endogenous compounds like phospholipids, salts, and proteins. longdom.orgnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effect. longdom.org This can manifest as ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal). chromatographyonline.comlongdom.org

Matrix effects can significantly compromise the accuracy and reproducibility of an assay if not properly addressed. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like Berberine-d6 is the most effective way to compensate for these effects. chromatographyonline.com Because Berberine-d6 co-elutes and has nearly identical ionization properties to berberine, it is affected by matrix interferences in the same way. researchgate.net By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively cancelled out. researchgate.net

The extent of matrix effects is typically evaluated during method validation by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the response of the analyte in a neat solution at the same concentration. researchgate.net

Application in Pre-clinical Biological Sample Analysis

The validated LC-MS/MS method employing this compound as an internal standard is instrumental in pre-clinical studies for the accurate quantification of berberine and its metabolites in various animal biosamples.

Quantification of Berberine and its Metabolites in Animal Biosamples (e.g., plasma, tissue homogenates, excreta)

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies often involve the analysis of berberine and its metabolites in complex biological matrices such as plasma, various tissue homogenates (liver, kidney, brain, etc.), and excreta (urine and feces). frontiersin.orgplos.orgnih.gov

Berberine is known to have low oral bioavailability and undergoes rapid and extensive metabolism. nih.govnih.gov The primary metabolites identified in rats include demethyleneberberine, berberrubine (B190655), thalifendine (B1230407), and jatrorrhizine, along with their glucuronide conjugates. mdpi.comnih.gov The low concentrations of berberine and its metabolites in plasma necessitate highly sensitive analytical methods for their quantification. mdpi.com

LC-MS/MS methods utilizing Berberine-d6 as an internal standard have been successfully developed and applied to quantify berberine and its key metabolites in rat plasma and tissues. frontiersin.orgplos.org For instance, after oral administration of berberine to rats, its distribution in organs such as the liver, kidneys, muscle, lungs, brain, and heart has been quantified. plos.org These studies have revealed that tissue concentrations of berberine and its bioactive metabolites can be significantly higher than in plasma, which may help to explain its pharmacological effects despite low plasma levels. plos.orgplos.org The use of Berberine-d6 ensures the reliability of these quantitative findings, which are crucial for building a comprehensive understanding of berberine's disposition in vivo.

Below is a table summarizing the quantification of berberine in various rat biological samples from a pre-clinical study.

Biological SampleLower Limit of Quantification (LLOQ)Linearity RangeReference(s)
Human Plasma 10 pg/mL (total berberine)10 - 5000 pg/mL nih.gov
Human Plasma 5 pg/mL (free berberine)5 - 500 pg/mL nih.gov
Mouse Serum 0.1 ng/mL0.1 - 40 ng/mL researchgate.net
Rat Plasma 0.05 ng/mL0.05 - 50 ng/mL plos.orgplos.org

Role in High-Throughput Bioanalytical Platforms

In the landscape of drug discovery and development, high-throughput screening (HTS) and analysis are essential for processing large numbers of samples efficiently. sciex.com High-throughput bioanalytical platforms, often employing advanced LC-MS/MS systems, are designed to deliver rapid and reliable quantitative results, a process where deuterated internal standards like this compound play a pivotal role. nih.govchromatographyonline.com

The primary advantage of incorporating this compound into high-throughput workflows is the increased robustness and reliability of the analytical data. nih.govacs.org HTS environments often involve automated sample preparation and rapid chromatographic separations, which can introduce variability. sciex.com Because this compound has nearly identical physicochemical properties to berberine, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. researchgate.net This co-migration allows it to effectively normalize for variations in extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement, which are common challenges in high-throughput analysis of complex biological samples. nih.govacs.org

Modern HTS platforms, such as those using multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) or ultra-high-performance liquid chromatography (UHPLC) systems, aim to minimize analysis time per sample, often to less than a few minutes. nih.govacs.orgresearchgate.net In such rapid analyses, ensuring data quality is paramount. The use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate quantification under these demanding conditions. chromatographyonline.com For instance, a high-throughput LC-MS/MS method for berberine was developed that utilized a simple protein precipitation for sample preparation, a technique amenable to automation and speed. nih.gov The inclusion of a suitable internal standard in such a workflow is crucial for maintaining accuracy.

The table below outlines key features of high-throughput systems and the specific contributions of using this compound as an internal standard.

High-Throughput Platform FeatureChallengeRole of this compound
Automated Liquid Handling Minor variations in pipetting volumes during sample preparation.Compensates for volume inconsistencies by maintaining a constant analyte-to-IS ratio.
Rapid Chromatography (Fast Gradients) Potential for shifts in retention time and co-elution with interfering matrix components.Co-elutes with berberine, ensuring that both are subjected to the same matrix effects and improving identification confidence. nih.govacs.org
High-Speed Mass Spectrometry Insufficient dwell time for each analyte can compromise sensitivity and quantitation.Provides a reliable reference point for quantification even with short acquisition times. chromatographyonline.com
Direct Injection/Minimal Cleanup Significant matrix effects (ion suppression/enhancement) from complex biological samples.Tracks and corrects for matrix-induced variations in the MS signal, leading to more accurate results. nih.gov
Multi-well Plate Formats (384, 1536) Well-to-well variability in extraction efficiency and sample volume.Normalizes results across the plate, ensuring consistency and comparability between samples. sciex.com

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) in in vitro and Animal Models

Stable isotope-labeled compounds like Berberine-d6 are instrumental in ADME studies, serving as internal standards for the quantification of the parent drug and its metabolites in biological matrices. caymanchem.comnih.govnih.govresearchgate.net This allows for a clear distinction between the administered compound and endogenously present substances, leading to more accurate pharmacokinetic profiling.

Oral Bioavailability Assessment in Animal Models

Studies in rats have consistently demonstrated the low oral bioavailability of berberine, typically less than 1%. dergipark.org.trpharmaexcipients.com For instance, research has reported an absolute bioavailability of 0.68% and 0.37% in rats. frontiersin.orgfrontiersin.org This poor bioavailability is largely attributed to extensive first-pass metabolism in the intestine and liver. dergipark.org.trscielo.br

The gut microbiota also plays a crucial role in berberine's bioavailability. It can convert berberine into dihydroberberine, a form that is more readily absorbed. frontiersin.orgresearchgate.net Once absorbed, dihydroberberine is oxidized back to berberine. researchgate.net

Animal ModelAdministration RouteDose (mg/kg)Bioavailability (%)Reference
RatsOral48.2, 120, or 2400.37 frontiersin.org
RatsOral1000.68 frontiersin.org
RatsOral (Sulfate)100.26 pharmaexcipients.comnih.gov
RatsRectal (Sulfate)117.0 pharmaexcipients.comnih.gov
RatsRectal (Sulfate)324.3 pharmaexcipients.comnih.gov
RatsRectal (Sulfate)1012.3 pharmaexcipients.comnih.gov
RabbitsOral50- frontiersin.org

This table presents data on the bioavailability of berberine in different animal models and administration routes.

Tissue Distribution Profiling in Animal Models

Despite low plasma concentrations, berberine exhibits wide tissue distribution. frontiersin.orgnih.gov Following oral administration in rats, berberine rapidly distributes to various organs, with the highest concentrations found in the liver and kidneys, followed by the muscle, lungs, brain, heart, pancreas, and fat. frontiersin.orgnih.gov Notably, the concentration of berberine and its metabolites in tissues like the liver can be 10 to 30 times higher than in plasma. nih.govanses.fr This extensive tissue distribution may explain its broad pharmacological effects despite low systemic levels. scielo.brnih.gov

The major metabolites of berberine, such as thalifendine, berberrubine, and jatrorrhizine, are also readily detected in organs like the liver and kidneys. nih.gov In the liver, for example, berberrubine can constitute up to 65.1% of the metabolites. nih.gov

Excretion Pathway Characterization (e.g., biliary, urinary, fecal)

The primary routes of excretion for berberine and its metabolites are through the bile, urine, and feces. frontiersin.org In rats, a significant portion of orally administered berberine is excreted unchanged in the feces. anses.frnih.gov

Studies have shown that after a single oral dose in rats, the total recovery of berberine and its metabolites from urine, bile, and feces was 41.2%, with 18.6% of the dose being excreted as berberrubine in the feces. frontiersin.orgnih.gov Another study reported a total recovery of 22.83% in rats, with the majority found in the feces (22.74%), a small fraction in the urine (0.0939%), and a minuscule amount in the bile (9.2 x 10⁻⁶ %). frontiersin.orgnih.gov

Excretion RoutePercentage of Recovered Berberine and MetabolitesMajor MetabolitesReference
Feces22.74% (un-metabolized and metabolites)Berberine (prototype), Berberrubine frontiersin.orgnih.gov
Urine0.0939%Thalifendine, Berberrubine nih.gov
Bile9.2 x 10⁻⁶ %Thalifendine nih.gov

This table summarizes the excretion pathways of berberine and its metabolites in rats.

Identification and Characterization of Berberine Metabolites Using Deuterated Tracers

The use of deuterated tracers like this compound is pivotal for the accurate identification and structural elucidation of metabolites.

Role of Isotopic Labeling in Metabolite Structural Elucidation

Isotopic labeling is a powerful technique in metabolomics for distinguishing true metabolites from background noise in complex biological samples. doi.org By introducing a known mass shift (due to the deuterium atoms), Berberine-d6 allows researchers to confidently identify drug-related peaks in mass spectrometry analyses. frontiersin.org This is crucial for building a comprehensive metabolic profile and understanding the biotransformation of the parent compound. doi.org This method aids in recognizing biological features, determining elemental composition, and ultimately elucidating the chemical structures of metabolites. doi.org

Mapping Metabolic Pathways (e.g., demethylation, reduction, conjugation)

Berberine undergoes extensive metabolism, primarily through phase I (oxidation and demethylation) and phase II (glucuronidation and sulfation) reactions. frontiersin.orgnih.govresearchgate.net The liver is the main organ for berberine metabolism. dergipark.org.tr

Phase I Metabolism:

Demethylation: This is a key metabolic pathway for berberine. nih.gov The CYP51 enzyme in the gut microbiota has been shown to promote the demethylation of berberine into its active metabolites, thalifendine and berberrubine. nih.gov Cytochrome P450 enzymes in the liver, such as CYP2D6, CYP1A2, and CYP3A4, are also involved in this process. anses.frresearchgate.net

Reduction: As mentioned earlier, gut microbiota can reduce berberine to dihydroberberine. frontiersin.orgresearchgate.net

Phase II Metabolism:

Conjugation: After phase I modifications, the resulting metabolites undergo conjugation with glucuronic acid (glucuronidation) or sulfate groups (sulfation). frontiersin.orgresearchgate.net Studies have shown that phase II metabolites can be the major circulating forms of berberine in the blood. frontiersin.orgnih.gov For example, berberrubine-9-O-β-D-glucuronide is a significant phase II metabolite. nih.govnih.gov

The use of deuterated tracers facilitates the mapping of these intricate metabolic pathways by allowing for the precise tracking of the labeled atoms through various biotransformation steps.

Investigation of Transporter-Mediated Disposition in Pre-clinical Systems

The movement of berberine across cellular barriers is heavily governed by transporter proteins, which can either facilitate its entry into cells (influx) or actively pump it out (efflux). Understanding these interactions is crucial, as they significantly influence the bioavailability and tissue distribution of the compound. Pre-clinical studies leveraging this compound for quantification have been instrumental in elucidating these mechanisms.

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, is a primary factor limiting the oral bioavailability of many drugs. researchgate.net It actively expels substrates from the cell, and berberine has been identified as one such substrate. plos.orgfrontiersin.org In vitro models, such as Caco-2 and Madin-Darby canine kidney (MDCK) cell lines, are commonly used to study P-gp-mediated transport.

Research has shown that berberine itself can inhibit P-gp activity. In a study using MDCK cells overexpressing human P-gp (MDCKII-MDR1), 10 µM berberine was found to significantly inhibit the P-gp-mediated efflux of probe substrates like cyclosporine A and digoxin. frontierspartnerships.org Similarly, in situ intestinal perfusion studies in rats demonstrated that berberine could increase the absorption of rhodamine 123, a known P-gp substrate. nih.govd-nb.info Molecular docking analyses further support these findings, suggesting that berberine can bind to P-gp, potentially competing with other substrates. nih.gov These studies rely on sensitive bioanalytical methods where this compound would be an appropriate internal standard for accurately measuring berberine concentrations.

Table 1: Effect of Berberine on P-glycoprotein (P-gp) Substrate Transport in MDCKII-MDR1 Cells

P-gp SubstrateConditionApparent Permeability (Papp) Efflux (cm/s x 10-6)Inhibition of Efflux
Cyclosporine A (CsA)Control15.2 ± 2.1-
Cyclosporine A (CsA)+ 10 µM Berberine8.9 ± 1.5Significant
DigoxinControl20.5 ± 3.4-
Digoxin+ 10 µM Berberine12.3 ± 2.8Significant
Data derived from studies investigating the inhibitory effect of berberine on P-gp mediated transport in cell lines overexpressing the transporter. frontierspartnerships.org

While efflux transporters limit berberine's absorption, influx transporters can facilitate its uptake into tissues. Key among these are the organic cation transporters (OCTs). In vitro studies using human embryonic kidney (HEK293) cells engineered to overexpress specific transporters have confirmed that berberine is a substrate for OCT1. researchgate.net

Furthermore, berberine has been shown to be an inhibitor of both OCT1 and OCT2. Research investigating potential drug-drug interactions demonstrated that berberine inhibits OCT1- and OCT2-mediated uptake of metformin (B114582) in a concentration-dependent manner. nih.gov These findings are significant as they suggest that co-administration of berberine could alter the pharmacokinetics of other drugs that are substrates for these transporters. nih.govwsu.edu The precise determination of inhibitory constants (IC50) in such studies is made possible by the accurate quantification of substrate concentrations, a process where a deuterated standard like this compound is invaluable.

Table 2: Inhibitory Potency of Berberine on Organic Cation Transporter (OCT) Activity

TransporterCell ModelProbe SubstrateBerberine IC50 (µM)
OCT1HEK293-OCT1Metformin7.28
OCT2HEK293-OCT2Metformin11.3
Data from in vitro studies assessing berberine's inhibition of metformin uptake in cells overexpressing OCT1 and OCT2. nih.gov

Mechanistic Studies Employing Berberine Hydrochloride D6 for Molecular Insights

Tracing Cellular Uptake and Intracellular Localization in in vitro Cell Culture Systems

Understanding how berberine (B55584) enters cells and where it accumulates is crucial to deciphering its biological effects. Berberine Hydrochloride-d6 is instrumental in these investigations. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can accurately quantify the amount of the deuterated compound that has been transported into the cell over time. This allows for the precise characterization of uptake kinetics.

Studies on various cell lines have revealed that berberine's cellular accumulation and localization are concentration-dependent. nih.gov In melanoma cell lines, for instance, low-dose treatments (12.5-50 µM) result in the concentration of berberine within the mitochondria. nih.gov However, at higher concentrations (above 50 µM), berberine is also found distributed throughout the cytoplasm and nucleus. nih.govresearchgate.net This differential localization is correlated with distinct cellular effects; mitochondrial accumulation is associated with a G1 cell cycle arrest, whereas nuclear and cytoplasmic presence at higher doses leads to a G2 arrest. nih.gov The use of this compound in such studies would allow for the unequivocal differentiation of the administered compound from any endogenous molecules with similar properties, thereby enhancing the accuracy of quantitative uptake and distribution analyses. While berberine itself is fluorescent, which aids in microscopy, the use of the d6 analog is critical for quantitative mass spectrometry-based assays that can measure permeability across cell monolayers, such as in Caco-2 cell models. researchgate.netmdpi.com

Table 1: Concentration-Dependent Intracellular Localization of Berberine
Berberine ConcentrationPrimary Intracellular LocalizationObserved Cellular EffectReference
Low (12.5-50 µM)MitochondriaG1 Cell Cycle Arrest nih.gov
High (>50 µM)Cytoplasm and NucleusG2 Cell Cycle Arrest nih.govresearchgate.net

Probing Enzyme Kinetics and Metabolic Flux using Isotopic Labeling

The deuterium (B1214612) atoms in this compound serve as a stable isotopic label, making it an excellent tracer for metabolic studies. When introduced into an in vitro system, such as human liver microsomes (HLMs), the metabolic transformation of the deuterated compound can be meticulously followed. Mass spectrometry can distinguish the labeled parent compound from its labeled metabolites, allowing for the characterization of metabolic pathways and the calculation of metabolic flux.

Berberine is known to interact significantly with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. mdpi.comnih.gov Studies using human liver microsomes have demonstrated that berberine inhibits several CYP isozymes. mdpi.comnih.gov Its most potent effect is on CYP2D6, for which it acts as a selective, quasi-irreversible inhibitor. mdpi.comresearchgate.net Berberine also shows inhibitory activity against CYP2C9 and CYP3A4, though to a lesser extent. nih.govnih.govintegrativepharmacology.com

The use of this compound is critical for detailed kinetic studies of these interactions. It allows for the investigation of the "kinetic isotope effect," where the heavier deuterium atoms can slow down the rate of metabolic reactions where a carbon-deuterium bond is broken. This provides valuable information about the rate-limiting steps in the enzymatic process. In pooled human liver microsomes, berberine is metabolized into several compounds, including thalifendine (B1230407) (TFD), demethyleneberberine (DMB), and berberrubine (B190655) (BRB). mdpi.comresearchgate.net By tracing the fate of Berberine-d6, researchers can precisely quantify the formation rates of these specific metabolites and determine the kinetic parameters of inhibition, such as the inactivation rate constant (kinact) and the inhibition constant (KI). mdpi.comresearchgate.net For CYP2D6, berberine exhibited a kinact of 0.025 min⁻¹ and a KI of 4.29 µM. mdpi.comresearchgate.net

Table 2: Inhibitory Effects of Berberine on Major Human CYP Isozymes
CYP IsozymeInhibitory Effect (IC₅₀)Type of InhibitionKinetic ParametersReference
CYP2D611.9 µMQuasi-irreversiblekinact = 0.025 min⁻¹, KI = 4.29 µM mdpi.comresearchgate.net
CYP2C9Inhibition observedNot specifiedN/A nih.govnih.gov
CYP3A4~400 µMInhibition observedN/A nih.govintegrativepharmacology.com

In addition to oxidative metabolism by CYPs, berberine can also undergo reductive metabolism. The enzyme berberine reductase catalyzes the conversion of berberine to (R)-canadine, using NADPH as a cofactor. wikipedia.org This transformation is part of the biosynthesis of tetrahydroprotoberberine alkaloids. wikipedia.org Studies employing this compound could elucidate the kinetics of this reductive pathway. By monitoring the disappearance of the deuterated substrate and the appearance of its deuterated product, researchers can determine the activity and kinetic parameters of berberine reductase and other potentially involved reductase enzymes in various biological systems.

Investigation of Molecular Target Engagement in in vitro Systems

Berberine exerts its pharmacological effects by interacting with a multitude of molecular targets. frontiersin.orgnih.gov One of its primary targets is AMP-activated protein kinase (AMPK), an enzyme central to cellular energy homeostasis. nih.gov Berberine's activation of AMPK is thought to be a consequence of mitochondrial inhibition, which increases the cellular AMP/ATP ratio. nih.gov Other identified targets include proteins involved in cell division (FtsZ), signal transduction (EGFR, AKT, MET), and inflammation (NF-κB). frontiersin.orgresearchgate.netmdpi.com

In vitro target engagement studies utilize this compound to confirm direct binding and to quantify the extent of this interaction. Techniques such as cellular thermal shift assays (CETSA) coupled with mass spectrometry can leverage the deuterated compound to measure changes in protein thermal stability upon binding, providing evidence of direct target engagement within a cellular context. Furthermore, in competitive binding assays, Berberine-d6 can be used as a tracer to determine the binding affinity of non-labeled compounds to a specific target protein.

Table 3: Selected Molecular Targets of Berberine
Molecular TargetSignaling Pathway/FunctionEffect of BerberineReference
AMP-activated protein kinase (AMPK)Cellular Energy MetabolismActivation nih.gov
Mesenchymal-epithelial transition (MET)Signal Transduction, Cell GrowthInhibition (IC₅₀ = 19.64 µM) frontiersin.org
Nuclear factor-κB (NF-κB)InflammationInhibition mdpi.com
Filamentous temperature-sensitive protein Z (FtsZ)Bacterial Cell DivisionInhibition frontiersin.org

Application in Drug-Drug Interaction Studies in Pre-clinical Models

The potent inhibition of key metabolic enzymes by berberine, particularly CYP2D6 and CYP3A4, creates a high potential for drug-drug interactions (DDIs). mdpi.comnih.govresearchgate.net When berberine is co-administered with other drugs that are substrates for these enzymes, it can inhibit their metabolism, leading to increased plasma concentrations and potential toxicity. mdpi.comresearchgate.netscienceopen.com For example, the metabolic clearance of the β-blocker nebivolol, a CYP2D6 substrate, was shown to be reduced in the presence of berberine. researchgate.net Similarly, berberine can increase the blood concentration of cyclosporine, a CYP3A4 substrate. scienceopen.com

In preclinical DDI studies, this compound is an essential tool, typically used as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of non-labeled berberine. In pharmacokinetic studies where rats are co-administered berberine and another drug, a known quantity of Berberine-d6 is added to the plasma samples during processing. nih.gov Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled drug, it behaves similarly during extraction and ionization in the mass spectrometer. This allows for highly accurate and precise quantification of the non-labeled berberine concentration in the sample, correcting for any variability in sample preparation or instrument response. This methodology is the gold standard for rigorously evaluating the pharmacokinetic changes that underpin drug-drug interactions. nih.gov

Future Research Directions and Advanced Applications of Berberine Hydrochloride D6

Development of Novel Deuterated Berberine (B55584) Analogs for Specific Research Questions

The synthesis of deuterated compounds is a key strategy in drug development to investigate and optimize the metabolic fate of a drug. ucsb.edu The development of novel deuterated berberine analogs extends beyond simply replacing hydrogen with deuterium (B1214612). It involves the strategic placement of deuterium at various positions on the berberine scaffold to answer specific research questions related to its metabolism, mechanism of action, and therapeutic efficacy.

Researchers are exploring the synthesis of a variety of berberine derivatives with modifications at different positions on its isoquinoline (B145761) alkaloid structure. nih.govscielo.br These modifications aim to enhance its pharmacological properties, including its antibacterial, anticancer, and anti-inflammatory activities. nih.govscielo.br By creating deuterated versions of these novel analogs, scientists can meticulously track their metabolic pathways, identify key metabolites, and understand how structural changes influence their pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of 9-O-substituted berberine derivatives has been explored to improve its hypoglycemic activity. mdpi.com A deuterated version of such an analog could help elucidate whether the modification alters the metabolic stability at that specific site.

Future research will likely focus on creating a library of deuterated berberine analogs with deuterium substitutions at sites known to be susceptible to metabolic breakdown. This will enable a systematic investigation into how deuteration at specific positions can slow down metabolism, thereby prolonging the compound's half-life and potentially enhancing its therapeutic window. nih.gov

Integration with Quantitative Systems Pharmacology (QSP) Models

Quantitative Systems Pharmacology (QSP) is a sophisticated modeling approach that integrates computational and experimental methods to examine the dynamic interactions between a drug and a biological system. nih.govnih.gov QSP models can simulate the behavior of a drug within the body, predicting its absorption, distribution, metabolism, and excretion (ADME), as well as its effect on various physiological pathways. frontiersin.org

The use of isotopically labeled compounds like Berberine Hydrochloride-d6 is invaluable for developing and validating QSP models. By providing precise data on the parent drug and its metabolites, this compound can help to refine the parameters within these models, leading to more accurate predictions of drug behavior in different patient populations. nih.gov

Table 1: Potential Applications of this compound in QSP Modeling

Application AreaSpecific Research QuestionPotential Impact
Pharmacokinetics How does deuteration affect the rate of berberine metabolism and clearance?Optimization of dosing regimens and prediction of drug-drug interactions.
Pharmacodynamics What are the relative contributions of berberine and its metabolites to its therapeutic effects?Identification of the most active molecular species and targets.
Disease Progression How does berberine modulate disease pathways over time?Prediction of long-term efficacy and patient response.
Personalized Medicine Can we predict which patients will respond best to berberine therapy based on their metabolic profile?Stratification of patients for clinical trials and personalized treatment strategies.

Advanced Imaging Techniques with Isotopic Tracers

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are powerful tools for visualizing and quantifying biological processes in vivo. mdpi.com The use of isotopic tracers in these techniques allows for the non-invasive tracking of molecules within the body, providing insights into drug distribution, target engagement, and metabolic activity.

While not yet widely reported, the potential application of this compound in advanced imaging is significant. For instance, if further modified with a positron-emitting isotope, a deuterated berberine analog could be used as a PET tracer to map its distribution in the brain or other tissues. This could be particularly valuable for studying its neuroprotective effects or its potential as an antidepressant. researchgate.netnih.gov

In the context of MRI, deuterium metabolic imaging is an emerging technique that can be used to probe metabolic pathways in real-time. By administering a deuterated substrate, it is possible to monitor its conversion into various metabolites, providing a dynamic picture of cellular metabolism. The application of this technique with this compound could offer unprecedented insights into how berberine influences metabolic processes in health and disease.

Role in Pre-clinical Pharmacodynamics and Mechanism of Action Studies

Berberine has a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. nih.govnih.gov However, its precise mechanisms of action are still being fully elucidated. This compound can serve as a critical tool in pre-clinical pharmacodynamic studies to unravel these mechanisms.

By using this compound as a tracer, researchers can accurately quantify the levels of the parent compound and its metabolites in various tissues and cellular compartments. This information is crucial for correlating drug concentrations with observed pharmacological effects, thereby establishing a clear dose-response relationship. dovepress.com

Furthermore, the use of deuterated compounds can help to distinguish between the activity of the parent drug and its metabolites. medchemexpress.com This is particularly important for berberine, which undergoes extensive metabolism. By comparing the effects of deuterated and non-deuterated berberine, researchers can determine whether the observed biological activity is due to the parent compound, a specific metabolite, or a combination of both. This knowledge is essential for designing more effective and targeted therapies.

For example, studies have shown that berberine can regulate various signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org By using this compound in cell culture or animal models, researchers can precisely measure the engagement of berberine with its molecular targets and the downstream consequences on these signaling pathways.

Standardization of Deuterated Compound Synthesis and Application in Research

The increasing use of deuterated compounds in pharmaceutical research highlights the need for standardization in their synthesis and application. nih.gov Ensuring the quality, purity, and isotopic enrichment of deuterated compounds like this compound is paramount for the reproducibility and reliability of research findings.

Standardized protocols for the synthesis of deuterated compounds would ensure consistency across different laboratories and studies. This includes defining the methods for deuterium incorporation, purification, and characterization of the final product. simsonpharma.com The development of certified reference materials for deuterated compounds would also be a significant step towards ensuring the accuracy of analytical measurements.

In addition to synthesis, there is a need for standardized guidelines on the application of deuterated compounds in research. This includes recommendations on experimental design, data analysis, and the interpretation of results from studies using isotopic tracers. Such guidelines would help to ensure that these powerful tools are used appropriately and that the data generated is of the highest quality.

The establishment of clear standards will not only enhance the scientific rigor of research involving deuterated compounds but also facilitate the translation of pre-clinical findings into clinical applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis and purification of Berberine Hydrochloride-d6?

  • Answer : Synthesis of deuterated compounds like this compound requires isotopic labeling via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Purification often involves preparative HPLC or column chromatography with deuterated solvents to minimize isotopic dilution. Orthogonal experimental designs (e.g., central composite design) can optimize reaction parameters such as temperature, reaction time, and deuterium source concentration . Purity validation should combine NMR (to confirm deuteration at specific positions) and mass spectrometry (to verify isotopic enrichment ≥98%).

Q. How can researchers quantify this compound in biological matrices, and what are common pitfalls?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Berberine-d6 itself) is optimal. Key parameters include:

  • Chromatography : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to resolve berberine from matrix interferences.
  • Ionization : Electrospray ionization (ESI) in positive mode, monitoring transitions like m/z 336 → 320 for quantification .
  • Pitfalls : Matrix effects (e.g., phospholipid interference in plasma) require meticulous sample preparation (e.g., solid-phase extraction) and validation per FDA bioanalytical guidelines .

Q. What experimental strategies ensure reproducibility in assessing this compound’s antimicrobial activity?

  • Answer : Standardize microbial strain sources (e.g., ATCC strains), culture conditions (pH, temperature), and exposure times. Use digital gene expression (DGE) profiling to identify conserved pathways (e.g., steroid biosynthesis in Microsporum canis) . Include dose-response curves with IC₅₀ calculations and positive controls (e.g., fluconazole for fungi). Replicate experiments ≥3 times, reporting mean ± SEM and statistical significance (p<0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cancer cell lines?

  • Answer : Discrepancies often arise from variability in cell line origins (e.g., ATCC vs. non-certified sources), culture media (e.g., fetal bovine serum lot differences), and metabolic profiling methods. To address this:

  • Standardization : Use authenticated cell lines and report detailed culture conditions (e.g., hypoxia levels, glucose concentration) .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify context-dependent pathways (e.g., AMPK vs. mTOR modulation) .
  • Data normalization : Express activity relative to housekeeping genes/proteins and include vehicle controls for solvent effects .

Q. What advanced delivery systems improve the bioavailability of this compound in preclinical models?

  • Answer : Nanoparticulate systems (e.g., MgAl hydrotalcite composites) enhance solubility and controlled release. Key steps:

  • Formulation : Optimize drug-loading efficiency (e.g., 15–20% w/w) via solvent evaporation or ionic gelation .
  • Characterization : Use dynamic light scattering (DLS) for particle size (target: 100–200 nm) and zeta potential (>±30 mV for stability) .
  • In vivo testing : Perform pharmacokinetic studies in rodent models, comparing AUC(0–24h) of free vs. encapsulated berberine. Monitor tissue distribution via fluorescence labeling .

Q. How can stable isotope labeling (e.g., d6-deuteration) clarify Berberine Hydrochloride’s metabolic fate in pharmacokinetic studies?

  • Answer : Deuterated analogs enable precise tracking of parent compounds and metabolites using LC-MS/MS. For example:

  • Isotope tracing : Administer this compound orally to rodents; collect plasma/liver samples at intervals. Quantify deuterated vs. non-deuterated metabolites to distinguish hepatic first-pass effects from systemic metabolism .
  • Data interpretation : Use software like Skyline or XCMS for isotopic peak integration and kinetic modeling (e.g., non-compartmental analysis) .

Methodological Resources

  • Extraction Optimization : Response surface methodology (RSM) with central composite designs to maximize yield .
  • Safety Protocols : Follow OSHA guidelines for handling deuterated compounds, including fume hood use and PPE (gloves, goggles) .
  • Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed Supplementary Materials for synthesis protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.